molecular formula C4H2CuO4 B12798673 Copper(II) fumarate CAS No. 27405-89-6

Copper(II) fumarate

Cat. No.: B12798673
CAS No.: 27405-89-6
M. Wt: 177.60 g/mol
InChI Key: FXGNPUJCPZJYKO-TYYBGVCCSA-L
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Description

Copper(II) fumarate is a coordination compound where copper ions are coordinated with fumarate ions

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) fumarate can be synthesized through the reaction of copper(II) salts with fumaric acid. One common method involves dissolving copper(II) chloride in water and adding fumaric acid under stirring conditions. The reaction typically proceeds at room temperature, and the product is obtained by filtration and drying .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of solvents and reaction conditions can be optimized to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Copper(II) fumarate undergoes various chemical reactions, including thermal decomposition, reduction, and coordination reactions.

Common Reagents and Conditions:

Major Products Formed:

    Thermal Decomposition: Copper(I) fumarate and metallic copper.

    Reduction Reactions: Copper nanoparticles.

Mechanism of Action

The mechanism of action of copper(II) fumarate in catalytic and biological applications involves its ability to undergo redox reactions. The copper ions in the compound can alternate between different oxidation states, facilitating electron transfer processes. In biological systems, the compound’s nanozyme activities are attributed to the presence of active copper centers that can catalyze the dissociation of chemical bonds under specific pH conditions .

Comparison with Similar Compounds

  • Copper(II) maleate
  • Copper(II) malonate
  • Copper(II) succinate

Comparison: Copper(II) fumarate is unique due to its fumarate ligand, which provides distinct structural and electronic properties compared to other copper(II) carboxylates. For instance, this compound does not undergo anion isomerization during thermal decomposition, unlike copper(II) maleate .

Properties

CAS No.

27405-89-6

Molecular Formula

C4H2CuO4

Molecular Weight

177.60 g/mol

IUPAC Name

copper;(E)-but-2-enedioate

InChI

InChI=1S/C4H4O4.Cu/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+;

InChI Key

FXGNPUJCPZJYKO-TYYBGVCCSA-L

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)[O-].[Cu+2]

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].[Cu+2]

Origin of Product

United States

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